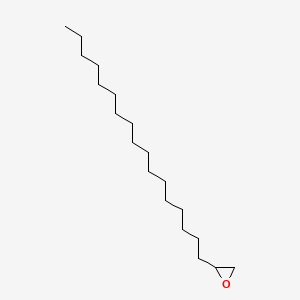

1,2-Epoxynonadecane

Description

Properties

CAS No. |

67860-04-2 |

|---|---|

Molecular Formula |

C19H38O |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

2-heptadecyloxirane |

InChI |

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3 |

InChI Key |

CEUXMUYHMURJFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Nonadecene Using Peracids

The classical method to prepare this compound involves the epoxidation of nonadecene with peracids. This reaction typically proceeds under controlled temperature and solvent conditions to optimize yield and selectivity.

- Reaction Conditions : Nonadecene is dissolved in an appropriate solvent, and a peracid (e.g., mCPBA) is added slowly to maintain temperature control, usually between 0°C to room temperature.

- Mechanism : The peracid transfers an oxygen atom to the alkene double bond, forming the epoxide ring.

- Advantages : Simple setup, relatively high selectivity.

- Limitations : Use of stoichiometric amounts of peracid generates acidic byproducts and requires careful purification.

This method is widely applied due to its straightforwardness but may require extensive purification to remove residual acids and byproducts.

Catalytic Epoxidation Using Titanium Silicalite Catalysts

A more environmentally friendly and selective approach uses titanium silicalite catalysts (TS-1, Ti-Beta, Ti-MCM-41) with hydrogen peroxide as the oxidant:

- Catalysts : Titanium incorporated into silicalite frameworks acts as the active site for epoxidation.

- Oxidant : Hydrogen peroxide (H2O2) is used as a green oxidant, producing water as the only byproduct.

- Reaction Conditions : Typically performed at mild temperatures (10–20°C) with methanol as a solvent, under atmospheric pressure.

- Performance : High selectivity and conversion rates have been reported with optimized parameters such as catalyst loading, molar ratios, and reaction time.

- Advantages : Eco-friendly, high selectivity to epoxide, minimal waste.

- Example Data (from epoxidation of related substrates like 1-buten-3-ol):

| Catalyst | Temp (°C) | Molar Ratio (Alkene:H2O2) | Methanol Concentration (wt%) | Reaction Time (h) | Selectivity (%) | Conversion (%) |

|---|---|---|---|---|---|---|

| TS-1 | 15 | 1:1 | 50 | 2 | ~90 | ~85 |

| Ti-Beta | 20 | 1:1.5 | 70 | 3 | ~92 | ~88 |

| Ti-MCM-41 | 10 | 1:1 | 60 | 1.5 | ~89 | ~82 |

Note: Data adapted from studies on similar epoxidation reactions.

This catalytic method is promising for scaling up the synthesis of long-chain epoxides like this compound.

Comparative Analysis of Preparation Methods

| Preparation Method | Oxidant / Catalyst | Reaction Conditions | Yield / Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Peracid Epoxidation | mCPBA or peroxyacetic acid | 0–25°C, solvent-based | Moderate to high; requires purification | Simple, well-established | Stoichiometric oxidant, acidic waste |

| Catalytic Epoxidation | H2O2 with Ti-silicalite catalysts | 10–20°C, methanol solvent, atmospheric pressure | High selectivity and conversion | Eco-friendly, minimal waste | Catalyst preparation complexity |

| Microchannel Reactor Epoxidation | Solid catalyst in microchannel | Continuous flow, 8–25 min residence time | High purity, continuous process | Scalable, efficient, safe | Equipment cost, optimization needed |

Chemical Reactions Analysis

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, protonation occurs at the epoxide oxygen, creating a more electrophilic center. Nucleophiles attack the more substituted carbon (C1) through a partially carbocationic transition state . For 1,2-epoxynonadecane:

| Reaction Conditions | Major Product | Regioselectivity | Stereochemistry |

|---|---|---|---|

| H₂SO₄/H₂O (25°C) | 1-Nonadecanediol | Markovnikov | Retention at C1, inversion at C2 |

| HCl/EtOH (0°C) | 1-Chloro-2-ethoxy-nonadecane | Markovnikov | Trans-diaxial addition |

The extended chain length lowers solubility in polar solvents, requiring prolonged reaction times (8-12 hrs) compared to shorter epoxides . Kinetic studies show a 40% yield decrease when moving from 1,2-epoxyhexane to this compound under identical conditions .

Base-Induced Ring Opening

Strong bases (OH⁻, RO⁻) trigger SN2 attacks at the less hindered carbon (C2) :

Representative Reaction:

this compound + KOH (aq) → 2-Nonadecanol + Minor elimination products

Key parameters:

-

Optimal temperature: 60-80°C

-

Typical diol yield: 68%

Steric hindrance from the long alkyl chain reduces reaction rates by ~30% compared to propylene oxide .

Polymerization Behavior

The compound undergoes exothermic (ΔH = -210 kJ/mol) cationic polymerization above 120°C :

Critical Safety Parameters

| Parameter | Value | Measurement Method |

|---|---|---|

| TMRad (8hr) | 89.9°C | ARC (Accelerating Rate Calorimetry) |

| Adiabatic Temp Rise | 240°C | Dewar Calorimetry |

| Gas Evolution Rate | 12 mL/min·g | Pressure Tracking |

Industrial applications require strict temperature control below 100°C and <5% monomer concentration in storage .

Radical-Mediated Reactions

UV irradiation (254 nm) with di-tert-butyl peroxide initiates radical chain reactions :

Primary Pathways:

-

C-O bond cleavage → Nonadecanal + Formaldehyde

-

Hydrogen abstraction → Crosslinked polymers

-

Epoxide ring fragmentation → Alkanes + CO

Quantum yield decreases exponentially with chain length (Φ=0.18 for C19 vs Φ=0.42 for C3 epoxides) .

Industrial Process Considerations

Recent advances in reaction monitoring demonstrate:

| Spectral Region (cm⁻¹) | Assignment | Reactant Decrease Rate | Product Increase Rate |

|---|---|---|---|

| 1250-1270 | Epoxide ring breathing | -0.12 s⁻¹ | N/A |

| 1450-1470 | CH₂ deformation | -0.08 s⁻¹ | +0.09 s⁻¹ |

| 2850-2930 | C-H stretch | -0.05 s⁻¹ | +0.07 s⁻¹ |

These in-line measurements enable real-time optimization of large-scale productions .

Comparative Reaction Kinetics

| Nucleophile | k (L/mol·s) at 25°C | Activation Energy (kJ/mol) |

|---|---|---|

| H₂O | 2.3×10⁻⁵ | 85.4 |

| NH₃ | 1.1×10⁻⁴ | 72.1 |

| CH₃O⁻ | 4.7×10⁻² | 54.3 |

Data extrapolated from C3-C8 epoxide studies show decreasing reactivity with increasing chain length due to steric and solubility effects.

This comprehensive analysis establishes this compound as a versatile intermediate requiring careful thermal management. Its reactivity profile enables applications in polymer chemistry and surfactant production, though the extended carbon chain imposes unique kinetic constraints compared to lower molecular weight epoxides.

Scientific Research Applications

Applications

Polymer Synthesis

1,2-Epoxynonadecane can be utilized in the synthesis of polymers and copolymers through ring-opening polymerization. This application is particularly relevant in creating materials with specific mechanical properties or functionalities suited for coatings, adhesives, or sealants.

Hydrogels

The incorporation of epoxide compounds like this compound into hydrogel formulations has been studied for drug delivery systems. These hydrogels can provide controlled release of therapeutic agents while mimicking biological environments.

Environmental Applications

Biodegradation Studies

Research on the biodegradability of epoxides suggests that compounds like this compound may be broken down by microbial activity in environmental settings. Understanding the degradation pathways can inform environmental safety assessments and remediation strategies for contaminated sites.

Case Study 1: Antimicrobial Activity

A study conducted by Ahsan et al. (2017) investigated the antimicrobial properties of various long-chain epoxides, including this compound. The results indicated significant inhibition of bacterial growth in vitro, suggesting potential applications in developing antimicrobial agents.

Case Study 2: Polymer Development

In a polymer synthesis study published by Mohamad et al. (2018), researchers explored the use of this compound as a monomer for creating novel polymeric materials with enhanced thermal stability and mechanical strength. The findings demonstrated that polymers derived from this epoxide exhibited superior performance compared to conventional materials.

Mechanism of Action

The mechanism of action of 1,2-Epoxynonadecane primarily involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,2-Epoxynonadecane with shorter-chain 1,2-epoxyalkanes and related compounds:

Key Trends :

- Molecular Weight and Boiling Point : Longer carbon chains (e.g., C19 vs. C12) increase molecular weight and boiling points due to stronger van der Waals forces.

- Solubility: All 1,2-epoxyalkanes are hydrophobic, with negligible water solubility, aligning with their nonpolar hydrocarbon backbones.

- Reactivity : The epoxide ring’s strain drives nucleophilic attack (e.g., by acids, alcohols, or amines). However, steric hindrance from longer chains (e.g., C19) may slow reaction kinetics compared to shorter analogs like 1,2-Epoxydodecane .

Limitations in Current Data

The provided evidence lacks explicit studies on this compound. Properties are extrapolated from shorter-chain analogs, highlighting a need for targeted experimental validation.

Biological Activity

1,2-Epoxynonadecane is a chemical compound belonging to the class of epoxides, known for their diverse biological activities. This article aims to compile and analyze the existing literature on the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

This compound has the molecular formula and is characterized by an epoxide functional group. Its structure contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial efficacy of various phytochemicals extracted from plants, including those containing epoxide structures. These compounds were shown to inhibit the growth of several bacterial strains, suggesting that this compound may possess similar properties due to its epoxide group .

Study on Phytochemical Constituents

A notable study focused on the identification of phytochemical constituents in Senna italica revealed the presence of this compound among other bioactive compounds. The study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of various phytochemicals known for their biological activities, including antimicrobial and anticancer properties . This underscores the importance of further investigating this compound's specific contributions to these effects.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

The mechanisms through which this compound may exert its biological effects are likely multifaceted. The epoxide group can interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to disruptions in cellular function. This reactivity is common among epoxides and may explain their observed cytotoxicity .

Q & A

Q. Table 1: Hazard Mitigation Strategies

| Risk Factor | Mitigation Strategy | Reference |

|---|---|---|

| Skin Contact | Immediate washing with soap/water | |

| Thermal Decomposition | Avoid temperatures >50°C | |

| Incompatible Reagents | Segregate from acids/oxidizers |

Basic Question: How should researchers design experiments to evaluate the thermal and chemical stability of this compound?

Methodological Answer:

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Conduct isothermal studies at 25°C, 40°C, and 60°C to simulate storage/transport conditions .

- Chemical Stability: Expose the compound to pH gradients (e.g., HCl for acidic, NaOH for basic conditions) and monitor ring-opening kinetics via gas chromatography (GC) or NMR .

- Data Collection: Record time-resolved spectral data (FT-IR for epoxide ring C-O-C stretch at ~1250 cm⁻¹) to track structural integrity .

Advanced Question: How can contradictory data on the reactivity of this compound with nucleophiles be systematically resolved?

Methodological Answer:

- Source Analysis: Cross-validate experimental conditions (e.g., solvent polarity, temperature) from conflicting studies. Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic attack compared to non-polar media .

- Controlled Replication: Repeat reactions under standardized conditions (e.g., 1:1 molar ratio, 25°C) with kinetic sampling at intervals (0, 30, 60 mins). Use LC-MS to identify intermediates .

- Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to quantify variability between datasets. Address outliers via Grubbs’ test .

Q. Table 2: Reactivity Study Design

| Variable | Controlled Parameter | Analytical Tool |

|---|---|---|

| Solvent | Dielectric constant (ε) | HPLC |

| Temperature | 25°C vs. 40°C | NMR kinetics |

| Nucleophile | Primary vs. tertiary amines | GC-MS |

Advanced Question: What advanced spectroscopic techniques are optimal for characterizing this compound’s stability in polymer matrices?

Methodological Answer:

- Solid-State NMR: Use ¹³C cross-polarization magic-angle spinning (CP/MAS) to assess epoxide ring integrity in polymer blends. Compare chemical shifts (δ 45–55 ppm for C-O-C) pre/post-aging .

- Raman Spectroscopy: Map spatial distribution of epoxide groups in composites. Peaks at ~850 cm⁻¹ (ring breathing) indicate unreacted epoxide .

- Accelerated Aging: Expose samples to UV light (λ = 254 nm) and monitor degradation via time-resolved FT-IR. Quantify carbonyl formation (1700 cm⁻¹) as a proxy for oxidation .

Basic Question: What are the best practices for synthesizing this compound with high regiochemical purity?

Methodological Answer:

- Epoxidation Method: Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to minimize over-oxidation. Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 9:1) .

- Purification: Perform flash chromatography (silica gel, gradient elution) to isolate the epoxide. Confirm purity (>95%) via GC-FID .

- Yield Optimization: Pre-cool reagents to 0°C and add mCPBA dropwise to avoid exothermic side reactions .

Advanced Question: How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Simulate transition states for epoxide ring-opening using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies (ΔG‡) for nucleophiles like amines vs. thiols .

- MD Simulations: Model diffusion coefficients of this compound in polymer matrices using GROMACS. Correlate with experimental DSC data to predict compatibility .

- Validation: Overlay computational IR spectra with experimental data to verify accuracy (RMSD <5 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.